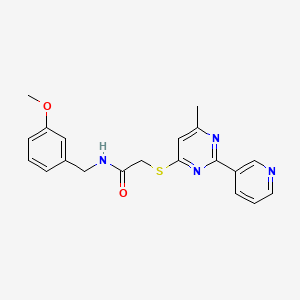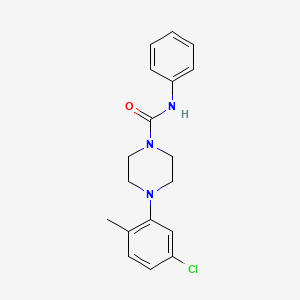
4-(5-chloro-2-methylphenyl)-N-phenylpiperazine-1-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “4-(5-chloro-2-methylphenyl)-N-phenylpiperazine-1-carboxamide” is a complex organic molecule. It contains a piperazine ring, which is a heterocyclic amine, and two phenyl groups, which are aromatic hydrocarbons . One of the phenyl groups is substituted with a chlorine atom and a methyl group .
Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its molecular structure and the conditions under which it’s reacted. The retrieved data does not provide specific information about the chemical reactions of this compound .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound include characteristics such as molecular weight, solubility, melting point, boiling point, and reactivity. The retrieved data does not provide specific information about the physical and chemical properties of this compound .Aplicaciones Científicas De Investigación
Synthesis of New Amides
The synthesis of new carboxylic acid amides featuring an N-methylpiperazine fragment has been explored through various reactions. Notably, the synthesis of 4-Chloro-N-[4-(4-methylpiperazin-1-ylmethyl)phenyl]benzamide and its subsequent reactions have paved the way for the creation of substituted 4-amino-N-[4-(4-methylpiperazin-1-ylmethyl)phenyl]benzamides. These compounds are crucial intermediates in the synthesis of the antileukemic agent imatinib and its isomers, highlighting their significance in medicinal chemistry research (E. Koroleva, et al., 2011).
Anticancer and Anti-5-Lipoxygenase Agents
A novel series of 6-aryl-3-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-ones have been synthesized, showcasing potential as anticancer and anti-5-lipoxygenase agents. These compounds, generated through condensation of carboxamide with aromatic aldehydes, have been tested for their cytotoxic properties against HCT-116 and MCF-7 cancer cell lines, as well as for their 5-lipoxygenase inhibition activities, demonstrating their therapeutic potential (A. Rahmouni, et al., 2016).
Antimycobacterial Activity
Research on 5-chloro-N-phenylpyrazine-2-carboxamides has revealed their significant in vitro activity against Mycobacterium tuberculosis, with the molecular structure tolerating various substituents while maintaining antimycobacterial activity. These findings underscore the potential of these compounds in addressing tuberculosis, with certain derivatives showing promising activity levels and reduced cytotoxicity, marking them as potential leads for developing new antimycobacterial agents (J. Zítko, et al., 2013).
Serotonin Ligands
The investigation into arylpiperazine derivatives has identified compounds with high affinity for 5-HT1A serotonin receptors. By substituting the aryl portion and adjusting the 4-substituent, researchers have developed agents with significant potential for studying mood disorders, contributing to our understanding of serotonin's role in mental health (R. Glennon, et al., 1988).
Endosomolytic Polymers
Poly(amido-amine)s (PAAs) carrying ter-amino groups and a carboxyl group per repeating unit have been synthesized, demonstrating nontoxicity and pH-dependent hemolysis, most notably at pH 5.5. This study highlights the importance of PAAs' physicochemical properties in their biological activity, particularly their potential as endosomolytic polymers for drug delivery systems (P. Ferruti, et al., 2000).
Mecanismo De Acción
Propiedades
IUPAC Name |
4-(5-chloro-2-methylphenyl)-N-phenylpiperazine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20ClN3O/c1-14-7-8-15(19)13-17(14)21-9-11-22(12-10-21)18(23)20-16-5-3-2-4-6-16/h2-8,13H,9-12H2,1H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEFIZMXHPZYFTL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)N2CCN(CC2)C(=O)NC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

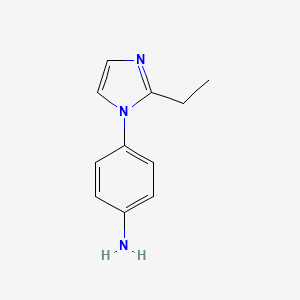
![Methyl 4-[[5-[2-(1,3-dioxobenzo[de]isoquinolin-2-yl)ethyl]-4-prop-2-enyl-1,2,4-triazol-3-yl]sulfanylmethyl]benzoate](/img/structure/B2849634.png)


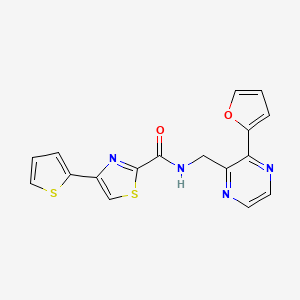

![[2,4,6-Triethyl-3-(hydroxymethyl)phenyl]methanol](/img/structure/B2849643.png)
![N-(1-cyanopropyl)-3-[5-(4-methylphenyl)-1,3-oxazol-2-yl]propanamide](/img/structure/B2849644.png)
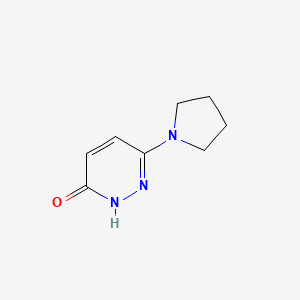
![N-cyclopentyl-2-(7-(3-methoxyphenyl)-2-methyl-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2849646.png)
![N-((3-(1-methyl-1H-pyrazol-4-yl)pyrazin-2-yl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2849649.png)
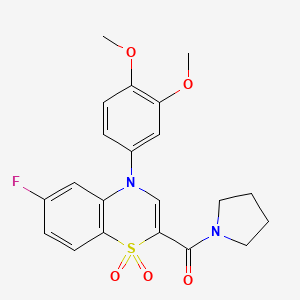
![5-(2-Fluoro-benzylsulfanyl)-[1,3,4]thiadiazol-2-ylamine](/img/no-structure.png)
